NVP-AAD777

VEGFR selectivity Kinase profiling Angiogenesis inhibition

Researchers studying VEGFR-2-specific signaling face confounding off-target effects from pan-VEGFR or multi-kinase inhibitors. NVP-AAD777 resolves this with a narrow selectivity window: VEGFR-2 IC₅₀ 0.65 µM, 3.4-fold over VEGFR-1 and 4.6-fold over VEGFR-3, with negligible PDGFR-β, FGFR-1/3/4, PDGFR-α, and Tie-2 inhibition at 10 µM. • Cellular autophosphorylation IC₅₀: 26.6 nM; HUVEC proliferation IC₅₀: 19.6 nM • Avoids emphysematous lung pathology documented with nonselective VEGFR inhibitors in long-term rodent models • ≥98% HPLC purity; custom synthesis and bulk quantities available upon request

Molecular Formula C22H14F6N4
Molecular Weight 448.4 g/mol
Cat. No. B1677045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-AAD777
SynonymsNVP-AAD777;  NVP AAD777;  NVP-AAD-777;  NVP AAD 777;  NVPAAD777;  AAD-777;  ZK-202664;  AAD 777;  ZK 202664;  AAD777;  ZK202664; 
Molecular FormulaC22H14F6N4
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CC4=CC=NC=C4
InChIInChI=1S/C22H14F6N4/c23-21(24,25)17-6-5-14(12-18(17)22(26,27)28)30-20-16-4-2-1-3-15(16)19(31-32-20)11-13-7-9-29-10-8-13/h1-10,12H,11H2,(H,30,32)
InChIKeyBSIYFOACHNHUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVP-AAD777: Selective VEGFR‑2 Inhibitor with Defined Kinase Selectivity Profile for Vascular Biology Research


NVP‑AAD777 (also designated AAD777 or ZK202664, CAS 300842‑59‑5) is a potent, selective small‑molecule inhibitor of the vascular endothelial growth factor receptor‑2 (VEGFR‑2/KDR) tyrosine kinase. Biochemical profiling demonstrates an IC₅₀ of 0.65 µM for VEGFR‑2, with substantially weaker inhibition of the related VEGFR‑1 (IC₅₀ 2.2 µM) and VEGFR‑3 (IC₅₀ 3 µM) [REFS‑1]. In cell‑based functional assays, NVP‑AAD777 suppresses VEGF‑induced VEGFR‑2 receptor autophosphorylation (IC₅₀ 26.6 nM) and inhibits VEGF‑dependent human umbilical vein endothelial cell (HUVEC) proliferation (IC₅₀ 19.6 nM) [REFS‑1]. At concentrations up to 10 µM, the compound exhibits negligible activity against PDGFR‑β, FGFR‑1/3/4, PDGFR‑α, and Tie‑2 tyrosine kinases [REFS‑1].

Why Broad‑Spectrum VEGFR Inhibitors Cannot Substitute for NVP‑AAD777 in VEGFR‑2‑Selective Studies


In‑class VEGFR inhibitors exhibit widely divergent selectivity fingerprints and off‑target signatures that directly determine experimental and therapeutic outcomes. NVP‑AAD777 was co‑developed and characterized alongside structurally related 1‑anilino‑(4‑pyridylmethyl)phthalazines including PTK787/ZK222584 (vatalanib) and NVP‑AAC789, yet each analog possesses a distinct kinase inhibition spectrum [REFS‑1]. The nonselective VEGFR inhibitor SUG‑5416, when administered in vivo at an equivalent dosing regimen, induced quantifiable emphysematous pulmonary changes, whereas NVP‑AAD777 did not [REFS‑2]. This demonstrates that the narrow VEGFR‑2 selectivity window of NVP‑AAD777—defined by weak cross‑reactivity with VEGFR‑1 and VEGFR‑3 and minimal inhibition of PDGFR/FGFR family kinases—cannot be assumed for alternative VEGFR‑targeting agents. Substitution with a broader‑spectrum VEGFR inhibitor introduces uncontrolled experimental variables that confound data interpretation.

Quantitative Differentiation of NVP‑AAD777 from Closest Comparators: Kinase Selectivity, Cellular Potency, and In Vivo Safety Margin


VEGFR‑2 Selectivity Window: 3.4‑Fold Discrimination Over VEGFR‑1 and 4.6‑Fold Over VEGFR‑3

In biochemical kinase inhibition assays, NVP‑AAD777 demonstrates a defined selectivity margin within the VEGFR family. The compound inhibits VEGFR‑2 with an IC₅₀ of 0.65 µM, while VEGFR‑1 inhibition requires a 3.4‑fold higher concentration (IC₅₀ 2.2 µM) and VEGFR‑3 requires a 4.6‑fold higher concentration (IC₅₀ 3 µM) [1]. This contrasts with the pan‑VEGFR inhibitor PTK787/ZK222584 (vatalanib), a structural analog in the same 1‑anilino‑(4‑pyridylmethyl)phthalazine series, which exhibits more equipotent inhibition across VEGFR‑1, VEGFR‑2, and VEGFR‑3 [2]. The selectivity ratio of NVP‑AAD777 provides a defined experimental window for isolating VEGFR‑2‑mediated signaling from VEGFR‑1/3 contributions.

VEGFR selectivity Kinase profiling Angiogenesis inhibition

Cellular VEGFR‑2 Autophosphorylation: 24‑Fold Enhancement in Cellular Potency Relative to Biochemical IC₅₀

NVP‑AAD777 exhibits markedly enhanced potency in intact cellular systems relative to isolated kinase assays. In human endothelial cells stimulated with VEGF, NVP‑AAD777 inhibits VEGFR‑2 receptor autophosphorylation with an IC₅₀ of 26.6 nM, representing a 24‑fold increase in apparent potency compared to the biochemical VEGFR‑2 kinase assay (IC₅₀ 650 nM) [1]. Pretreatment with 1 µM NVP‑AAD777 completely abolishes VEGF‑mediated VEGFR‑2 phosphorylation at Tyr¹¹⁷⁵, as quantified by immunoblot densitometry, with phosphorylation reduced to control baseline levels (p < 0.01 vs. VEGF‑stimulated control, n = 3 independent experiments) [2]. This cellular potency profile differs from certain alternative VEGFR‑2 inhibitors that show less pronounced potency shifts between biochemical and cell‑based assays.

Cellular potency Receptor phosphorylation Endothelial biology

Kinase Selectivity Fingerprint: Negligible PDGFR and FGFR Inhibition at 10 µM

Counter‑screening against a panel of structurally related receptor tyrosine kinases at 10 µM (approximately 15‑fold above the biochemical VEGFR‑2 IC₅₀) reveals that NVP‑AAD777 displays little or no activity against PDGFR‑β and no detectable inhibition of FGFR‑1, FGFR‑3, FGFR‑4, PDGFR‑α, and Tie‑2 tyrosine kinases [1]. This selectivity fingerprint differs materially from the broader kinase inhibition profiles of multi‑targeted VEGFR inhibitors such as sunitinib and sorafenib, which potently inhibit PDGFR family kinases at therapeutically relevant concentrations. For studies requiring VEGFR‑2‑specific modulation without PDGFR or FGFR pathway interference, this defined off‑target profile provides a critical experimental control.

Off-target activity Kinase panel screening Selectivity profiling

In Vivo Pulmonary Safety Differentiation: Absence of Emphysematous Pathology with NVP‑AAD777 Versus SUG‑5416

A direct comparative in vivo study evaluated NVP‑AAD777 versus the nonselective VEGFR inhibitor SUG‑5416 using equivalent dosing regimens in adult rats over three weeks. Quantitative histological analysis revealed that SUG‑5416 induced measurable emphysematous changes in lung tissue, characterized by increased mean linear intercept (Lm) values and alveolar airspace enlargement. In contrast, NVP‑AAD777 treatment did not produce any morphological emphysematous alterations, with lung histology indistinguishable from vehicle‑treated controls [1]. Furthermore, vascular density measurements showed no significant differences between NVP‑AAD777‑treated animals and controls, whereas SUG‑5416 produced quantifiable reductions in pulmonary vascular density [2]. These findings demonstrate that VEGFR‑2‑selective inhibition with NVP‑AAD777 avoids the pulmonary toxicity associated with broader‑spectrum VEGFR blockade.

In vivo toxicology Pulmonary histopathology VEGFR‑2 inhibition safety

Recommended Experimental Applications of NVP‑AAD777 Based on Quantified Differentiation Evidence


Isolation of VEGFR‑2‑Specific Signaling from VEGFR‑1 and VEGFR‑3 Crosstalk

In endothelial cell signaling studies where VEGFR‑1 and VEGFR‑3 co‑expression may confound interpretation, NVP‑AAD777 at concentrations up to 1 µM enables selective VEGFR‑2 inhibition while largely sparing VEGFR‑1 (3.4‑fold selectivity) and VEGFR‑3 (4.6‑fold selectivity) [1]. This application leverages the quantitatively defined selectivity window to dissect VEGFR‑2‑specific contributions to AKT, eNOS, and MAPK pathway activation without the pan‑VEGFR inhibition characteristic of PTK787/ZK222584.

Cell‑Based VEGFR‑2 Functional Assays Requiring High Cellular Target Engagement

For HUVEC proliferation assays, tube formation studies, or endothelial migration experiments, NVP‑AAD777 provides reliable cellular potency with an autophosphorylation IC₅₀ of 26.6 nM and complete VEGFR‑2 phosphorylation ablation at 1 µM [1]. The 24‑fold cellular potency enhancement over biochemical IC₅₀ ensures robust target engagement in intact cells, making the compound suitable for dose‑response studies where reliable cellular inhibition is required [2].

Chronic In Vivo Studies of VEGFR‑2 Function Requiring Pulmonary Safety

In long‑term rodent models investigating VEGFR‑2′s role in vascular maintenance, alveolar homeostasis, or disease progression, NVP‑AAD777 offers a VEGFR‑2‑selective tool that avoids the emphysematous lung pathology documented with the nonselective comparator SUG‑5416 [1]. This safety differentiation is particularly relevant for studies extending beyond two weeks where cumulative pulmonary toxicity from broader‑spectrum VEGFR inhibitors would confound endpoint interpretation [2].

Kinase Selectivity‑Controlled Studies of VEGF‑Dependent Angiogenesis

When investigating VEGF‑induced angiogenesis in vitro or ex vivo (e.g., aortic ring assays, Matrigel plug models), NVP‑AAD777 provides selective VEGFR‑2 blockade without simultaneous inhibition of PDGFR‑β, FGFR family kinases, or Tie‑2 at concentrations up to 10 µM [1]. This clean selectivity profile is essential for attributing anti‑angiogenic effects specifically to VEGFR‑2 antagonism rather than to collateral PDGFR or FGFR inhibition, a common limitation of multi‑targeted kinase inhibitors.

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